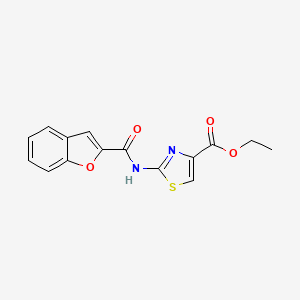

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate

CAS No.: 325746-49-4

Cat. No.: VC6793153

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325746-49-4 |

|---|---|

| Molecular Formula | C15H12N2O4S |

| Molecular Weight | 316.33 |

| IUPAC Name | ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-22-15(16-10)17-13(18)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,17,18) |

| Standard InChI Key | KPYBHLHUHFTBGR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate belongs to the class of benzofuran-thiazole hybrids, a group of compounds known for their varied bioactivities. The molecule’s IUPAC name, ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate, reflects its dual-ring system and functional groups .

Molecular Architecture

The compound’s structure comprises:

-

A benzofuran ring (a fused bicyclic system of benzene and furan).

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

-

An amide linkage bridging the benzofuran and thiazole moieties.

-

An ethyl ester group at the thiazole’s 4-position.

The canonical SMILES representation, CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2, provides a precise topological description . Its InChI key, KPYBHLHUHFTBGR-UHFFFAOYSA-N, further ensures unambiguous chemical identification in databases .

Synthesis and Manufacturing

-

Benzofuran-2-carboxylic acid synthesis: Typically achieved via cyclization of substituted phenols with α-keto acids.

-

Amide bond formation: Coupling the benzofuran carboxylic acid with 2-aminothiazole-4-carboxylate using activating agents (e.g., thionyl chloride or carbodiimides).

-

Esterification: Introducing the ethyl ester group via reaction with ethanol under acidic or basic conditions.

Industrial-scale production would likely optimize these steps for yield and purity, potentially employing continuous-flow reactors or catalytic systems .

Comparison with Structural Analogs

Ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (Evitachem EVT-3012287) shares core features but includes additional substitutions (methoxy, methyl, cyclopentane). These modifications alter electronic properties and steric bulk, potentially enhancing target selectivity in pharmacological contexts.

Future Research Directions

-

Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anticancer, and anti-inflammatory activities.

-

Solubility Optimization: Explore prodrug strategies or salt formulations to improve bioavailability.

-

Computational Modeling: Employ molecular dynamics simulations to predict binding affinities for specific protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume